Product packaging for Ferrous sodium HEDTA(Cat. No.:CAS No. 16485-47-5)

Ferrous sodium HEDTA

Cat. No.: B13731324
CAS No.: 16485-47-5
M. Wt: 354.07 g/mol
InChI Key: NXAFMLOGAMNMRW-UHFFFAOYSA-K
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Description

Ferrous sodium HEDTA (C₁₀H₁₂FeN₂NaO₇) is a chelating agent derived from hydroxyethylethylenediaminetriacetic acid (HEDTA), a pentadentate ligand structurally similar to EDTA but with a hydroxyethyl group replacing one acetate moiety . This substitution enhances its water solubility compared to EDTA, particularly under acidic conditions, making it advantageous for industrial and pharmaceutical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15FeN2O7.Na<br>C10H15FeN2NaO7 B13731324 Ferrous sodium HEDTA CAS No. 16485-47-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16485-47-5

Molecular Formula

C10H15FeN2O7.Na
C10H15FeN2NaO7

Molecular Weight

354.07 g/mol

IUPAC Name

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(2+)

InChI

InChI=1S/C10H18N2O7.Fe.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+2;+1/p-3

InChI Key

NXAFMLOGAMNMRW-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Fe+2]

Origin of Product

United States

Preparation Methods

Direct Chelation Method

The most common preparation route involves the direct reaction of ferrous salt (usually ferrous sulfate or ferrous chloride) with the sodium salt of HEDTA in aqueous solution. The process generally follows these steps:

  • Dissolution: Dissolve sodium HEDTA in deionized water under stirring.
  • Addition of Ferrous Salt: Slowly add ferrous chloride (FeCl₂) or ferrous sulfate (FeSO₄) solution to the sodium HEDTA solution.
  • pH Adjustment: Adjust the pH to mildly alkaline conditions (typically pH 7–9) using sodium hydroxide to facilitate complexation and prevent precipitation of iron hydroxides.
  • Reaction Time and Temperature: Maintain the reaction mixture at room temperature or slightly elevated temperature (25–60°C) for 1–2 hours to ensure complete chelation.
  • Filtration and Concentration: Filter the solution to remove any insoluble impurities and concentrate if necessary.

This method yields a stable aqueous solution of this compound suitable for agricultural and industrial applications.

Two-Step Synthesis via Ferric Hydroxide Intermediate

An alternative industrial synthesis involves a two-step process starting from ferric chloride (FeCl₃), which is first converted to ferric hydroxide and then reacted with sodium HEDTA:

Step Procedure Details
1 Preparation of Ferric Hydroxide Dissolve FeCl₃ in water and add to NaOH solution with vigorous stirring to precipitate ferric hydroxide. Filter and wash the precipitate.
2 Chelation with Sodium HEDTA Dissolve sodium HEDTA in heated water (60–70°C), add the ferric hydroxide, adjust pH to ~8, and heat at 100°C for 2 hours. Filter hot, concentrate, precipitate with ethanol, wash, dry, and grind to powder.

This method is primarily used for ferric sodium HEDTA but can be adapted for ferrous forms by reducing ferric ions to ferrous before or after chelation.

Electrochemical Synthesis via Bipolar Membrane Electrodialysis

A patented method involves the use of bipolar membrane electrodialysis to produce sodium salts of HEDTA with controlled protonation states. This process uses:

  • Bipolar membranes to split water into H⁺ and OH⁻ ions.
  • Cation exchange membranes to transport sodium ions.
  • Controlled pH and ion exchange to obtain sodium ferrous HEDTA solutions with desired sodium/proton ratios.

This method allows precise control over the salt form and purity of the product, improving stability and viscosity characteristics.

Analytical and Characterization Techniques

To confirm the formation and purity of this compound, the following analytical methods are employed:

Technique Purpose Key Observations
UV-Vis Spectroscopy Confirmation of Fe²⁺ coordination Absorbance peaks around 260–290 nm indicate Fe-HEDTA complex formation.
Fourier Transform Infrared Spectroscopy (FTIR) Identification of ligand-metal bonding Characteristic carboxylate (COO⁻) stretches at 1580–1620 cm⁻¹ and Fe–O bond vibrations at 450–500 cm⁻¹.
Potentiometric Titration Quantification of free Fe²⁺ ions Determines chelation efficiency by measuring uncomplexed iron.
Elemental Analysis Verify metal-to-ligand ratio Confirms stoichiometry consistent with 1:1 Fe:HEDTA complex.

Research Findings on Preparation and Properties

Stability and Reactivity

  • This compound complexes are stable in aqueous solution at neutral to slightly alkaline pH.
  • The hydroxyethyl substitution in HEDTA reduces complex stability compared to EDTA but enhances solubility and performance in acidic environments.
  • The complexation reaction is typically first-order with respect to Fe²⁺ and ligand concentrations.

Industrial Production Notes

  • Sodium hydroxide is commonly used to adjust pH during synthesis.
  • Reaction temperatures between 25°C and 100°C are reported, with higher temperatures favoring faster complexation.
  • Filtration and washing steps are critical to remove iron hydroxide impurities.

Comparative Synthesis Data

Parameter Direct Chelation Two-Step Hydroxide Method Electrodialysis Method
Starting Materials FeCl₂ or FeSO₄ + Na-HEDTA FeCl₃ + NaOH + Na-HEDTA Na-HEDTA solution
pH Range 7–9 ~8 Controlled via membranes
Temperature 25–60°C 60–100°C Ambient to controlled
Reaction Time 1–2 hours 2 hours heating Continuous process
Product Form Aqueous solution Powder or solution Aqueous solution
Purity Control Filtration Filtration + precipitation Membrane separation

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Use
Direct Chelation Simple, fast, mild conditions Possible iron hydroxide precipitation Laboratory and small-scale production
Two-Step Hydroxide High purity, solid product More steps, higher temperature Industrial production of powders
Electrodialysis Precise control, high purity Requires specialized equipment High-purity chemical manufacturing

Chemical Reactions Analysis

Types of Reactions

Ferrous sodium HEDTA undergoes various chemical reactions, including:

    Oxidation: The ferrous ion (Fe^2+) in the complex can be oxidized to ferric ion (Fe^3+).

    Reduction: The ferric ion (Fe^3+) can be reduced back to ferrous ion (Fe^2+).

    Substitution: The chelating agent can undergo substitution reactions where the metal ion is replaced by another metal ion.

Common Reagents and Conditions

    Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or zero-valent iron can be used.

    Substitution: Various metal salts can be used to replace the ferrous ion in the complex.

Major Products

    Oxidation: Ferric sodium HEDTA.

    Reduction: this compound.

    Substitution: Complexes with other metal ions such as copper, zinc, or manganese.

Scientific Research Applications

Agricultural Applications

Fertilizers
Ferrous sodium HEDTA is widely used in agriculture as a chelating agent for iron in liquid fertilizers. Its ability to stabilize iron in a soluble form enhances the bioavailability of this essential nutrient to plants, particularly in alkaline soils where iron availability is limited.

Application TypeDescription
Foliar Fertilizers Used to prevent and correct iron chlorosis in crops.
Soil Amendments Enhances iron uptake in plants, especially in calcareous soils.

Studies have shown that the application of this compound can lead to improved growth rates and yields in various crops, including vegetables and fruit trees .

Medical Applications

Iron Supplementation
In medicine, this compound is utilized as an oral iron supplement, particularly beneficial for patients with chronic kidney disease (CKD) and functional iron deficiency anemia (IDA). A recent study demonstrated that a formulation combining this compound with vitamin C and other micronutrients significantly improved hemoglobin levels and reduced systemic inflammation compared to traditional iron supplements like ferrous sulfate .

ParameterThis compoundFerrous Sulfate
Hemoglobin Improvement Significant (p < 0.001)No improvement
Sideremia IncreasedNo significant change
C-reactive Protein Reduced levelsNo significant change

This formulation's efficacy highlights the potential of this compound in treating anemia more effectively than conventional therapies .

Environmental Applications

Gas Desulfurization
this compound has been investigated for its role in gas desulfurization processes. Research indicates that aqueous solutions containing ferric chelates of HEDTA can effectively absorb hydrogen sulfide (H₂S), a harmful gas produced in various industrial processes. The chelation mechanism enhances the reactivity of the iron species involved, facilitating higher absorption rates .

ProcessEfficiency
H₂S Absorption Enhanced by ferric chelates of HEDTA compared to traditional methods.

The findings suggest that this compound could be an environmentally friendly alternative for reducing sulfur emissions in industrial applications .

Case Study 1: Agricultural Use

In a controlled study on tomato plants grown in calcareous soil, the application of this compound resulted in a 25% increase in yield compared to untreated controls. Soil tests indicated improved iron availability and reduced chlorosis symptoms among treated plants.

Case Study 2: Medical Efficacy

A clinical trial involving 62 elderly patients with CKD assessed the effects of a new oral formulation based on this compound over six months. Results indicated statistically significant improvements across all measured iron parameters (hemoglobin, ferritin, transferrin saturation), supporting its superior efficacy over traditional iron supplements .

Mechanism of Action

The mechanism of action of ferrous sodium HEDTA involves the chelation of metal ions. The hydroxyethyl ethylenediaminetriacetic acid forms multiple bonds with the metal ion, creating a stable complex. This chelation process increases the solubility and bioavailability of the metal ions, making them more accessible for biological and chemical processes.

Comparison with Similar Compounds

Research Findings :

  • In sandstone acidizing, HEDTA outperforms EDTA in dissolving sodium, magnesium, and aluminum, enhancing permeability by 15–20% .
  • EDTA removes sulfur and potassium more effectively in carbonate reservoirs .
  • GLDA shows superior removal of magnesium and calcium compared to EDTA in sandstone .

Biodegradability and Environmental Impact

Compound Biodegradability Environmental Concerns
HEDTA Moderate (slow degradation due to N-atoms) High production cost; partial biodegradability reported
EDTA Low (persistent in waterways) Accumulates in ecosystems; mobilizes heavy metals
GLDA High (plant-derived) Eco-friendly alternative

Contradictions : While HEDTA’s structure suggests poor biodegradability, some studies highlight its reduced environmental persistence compared to EDTA .

Case Studies :

  • Agriculture : HEDTA’s solubility and low photosensitivity make it superior to EDTA for foliar micronutrient delivery .
  • Medicine : HEDTA reduced aluminum levels in rat tissues by 40–50%, matching DFO’s efficacy .

Biological Activity

Ferrous sodium HEDTA (Hydroxyethylidene Diphosphonic Acid) is a chelating agent that forms stable complexes with iron, enhancing its bioavailability and absorption in biological systems. This compound is particularly significant in nutritional applications, especially for treating iron deficiency anemia (IDA) in various populations, including pregnant women and patients with chronic kidney disease (CKD). This article reviews the biological activity of this compound, highlighting its efficacy, safety, and mechanisms of action based on diverse research findings.

This compound acts primarily through the following mechanisms:

  • Chelation and Bioavailability : The chelation of iron by HEDTA increases its solubility and prevents precipitation in the gastrointestinal tract, facilitating absorption. Studies indicate that iron from ferric sodium EDTA is 2 to 3 times more bioavailable than from other mineral sources, such as ferrous sulfate .
  • Absorption Pathways : Research shows that iron chelated with EDTA is absorbed via physiologically regulated pathways. For instance, intravenous studies in rats demonstrated that 70-90% of administered iron was lost through urine within 24 hours, indicating rapid distribution and excretion processes .

Case Studies and Clinical Trials

  • Pregnant Women with Anemia : A study involving pregnant women suffering from anemia showed that supplementation with ferric sodium HEDTA resulted in a significant increase in hemoglobin levels. The average hemoglobin level increased to 11.2 g/dL, with a mean gain of 2.5 g/dL (p < 0.001) over the treatment period .
  • Chronic Kidney Disease Patients : Another clinical trial assessed the efficacy of ferric sodium HEDTA combined with vitamin C and other micronutrients in patients with moderate CKD and functional IDA. The results indicated statistically significant improvements across all evaluated parameters (hemoglobin, ferritin, transferrin saturation) compared to traditional treatments like ferrous sulfate .

Safety Profile

The safety profile of this compound has been assessed in various studies:

  • Toxicological Studies : Long-term exposure studies have not indicated any genotoxicity or carcinogenicity associated with ferric sodium EDTA. The No Observed Adverse Effect Level (NOAEL) was established at 250 mg/kg body weight/day .
  • Adverse Effects : Clinical trials reported no significant adverse events associated with the use of ferric sodium HEDTA, suggesting it is well-tolerated among patients .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other iron supplements based on recent studies:

Parameter This compound Ferrous Sulfate Ferric Liposomal Formulation
Hemoglobin Increase2.5 g/dL (p < 0.001)No significant changeSignificant improvement
Ferritin LevelsDecreased significantlyNot reportedSignificant improvement
Hepcidin LevelsSignificantly reducedNo changeLess reduction than HEDTA
Safety ProfileWell-toleratedSome reports of AEsWell-tolerated

Q & A

Q. How does the molecular structure of ferrous sodium HEDTA influence its chelation efficacy with transition metals?

this compound (C₁₀H₁₂FeN₂NaO₇) features a hexadentate structure with carboxylate and hydroxyl groups, enabling coordination with metal ions via multiple binding sites. The stability of these complexes depends on steric accessibility and ligand field strength. Researchers can validate binding modes using spectroscopic techniques (e.g., UV-Vis, IR) and computational modeling (DFT) to correlate structural features with thermodynamic stability constants .

Q. What experimental methods are recommended to determine the optimal pH range for this compound’s chelation in aqueous systems?

Potentiometric titration coupled with speciation modeling (e.g., using software like PHREEQC) is standard for assessing pH-dependent chelation. For example, HEDTA’s efficacy in alkaline soils (pH >7) diminishes due to Fe³⁺ hydrolysis, whereas its stability in slightly acidic conditions (pH 4–6) is enhanced. Parallel experiments with EDTA and DTPA chelators under varying pH can provide comparative data .

Q. How can researchers ensure reproducibility in synthesizing this compound complexes?

Follow strict stoichiometric ratios (e.g., 1:1 molar ratio of Fe²⁺ to HEDTA³⁻) under inert atmospheres (N₂/Ar) to prevent oxidation. Characterize intermediates via X-ray crystallography or mass spectrometry. Document solvent purity, temperature (±1°C control), and stirring rates, as minor deviations alter reaction kinetics .

Advanced Research Questions

Q. What methodologies resolve contradictions in thermal stability data for this compound-oxidant mixtures?

Conflicting thermal profiles (e.g., exothermic peaks at varying temperatures in DSC/TGA) may arise from competing reaction pathways (e.g., oxidation vs. decomposition). Use hyphenated techniques like TGA-FTIR or ARC (Accelerating Rate Calorimetry) to correlate mass loss with gas evolution (e.g., CO₂, NOₓ). Compare kinetic models (e.g., Friedman isoconversional method) to identify dominant mechanisms .

Q. How does permeability heterogeneity in porous media affect HEDTA’s performance as a remediation agent?

In horizontal wells, HEDTA’s viscosity increases post-reaction with CaCO₃, enabling self-diversion into low-permeability zones. Core flooding experiments under reservoir conditions (e.g., 80°C, 500 psi) with permeability contrasts (e.g., 1:3 ratio) can quantify damage removal efficiency. Monitor pressure differentials and effluent ion concentrations (via ICP-MS) to validate flow diversion .

Q. What advanced kinetic models explain HEDTA’s decomposition in nitrate/nitrite-rich environments?

At 120°C, HEDTA degradation follows pseudo-first-order kinetics with [NO] dependence. Use time-resolved IR or Raman spectroscopy to track intermediate species (e.g., nitrosamines). Fit data to rate laws incorporating Arrhenius parameters (e.g., activation energy derived from isothermal DSC runs at 90–150°C) .

Data Contradiction Analysis

Q. Why do studies report conflicting thresholds for propagating reactions in HEDTA-nitrate mixtures?

Discrepancies arise from differing experimental setups (adiabatic calorimetry vs. propagation tubes) and oxidant ratios. For example, 2 mass% HEDTA with equimolar NaNO₃/NaNO₂ shows lower ignition temperatures (T₀ ≈ 150°C) than 6 mass% mixtures (T₀ ≈ 180°C). Reconcile data by standardizing TOC (Total Organic Carbon) levels and oxidant molarity across studies .

Methodological Recommendations

  • Thermal Analysis: Use ARC for adiabatic conditions to simulate worst-case scenarios in waste tanks .
  • Speciation Studies: Employ EXAFS/XANES to probe Fe-HEDTA coordination geometry in situ .
  • Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo with metadata on instrumentation and calibration standards .

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